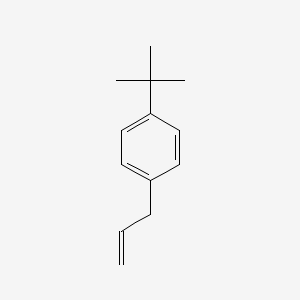

3-(4-tert-Butylphenyl)-1-propene

Description

Significance of the Tert-Butylphenyl Moiety in Organic Chemistry

The tert-butylphenyl moiety is a fundamental structural unit in organic chemistry, characterized by a benzene (B151609) ring substituted with a tert-butyl group. The tert-butyl group, with the formula (CH₃)₃C-, is a large and sterically bulky substituent. researchgate.netfiveable.me Its significant size exerts a powerful influence on the molecules it is part of, a phenomenon often referred to as the "tert-butyl effect". researchgate.net This steric hindrance can kinetically stabilize compounds by physically obstructing the approach of reagents to nearby reactive sites, thereby slowing or preventing certain reactions. researchgate.net

Beyond its steric bulk, the tert-butyl group also exhibits electronic effects. It is an electron-donating group through hyperconjugation, which can stabilize adjacent carbocations. fiveable.me This combination of steric and electronic properties makes the tert-butyl group a valuable tool in organic synthesis. It is frequently used as a protecting group for other functional groups due to its stability under many reaction conditions and its potential for selective removal. fiveable.me Compounds containing the tert-butylphenyl moiety, such as 4-tert-butylphenol, are important industrial chemicals used in the production of resins, and plasticizers. wikipedia.org The presence of this group in a molecule like 3-(4-tert-butylphenyl)-1-propene therefore imparts specific steric and electronic characteristics that influence its reactivity and potential applications.

The Allylic System as a Key Functional Group in Organic Synthesis

The term "allylic system" refers to the arrangement of a double bond adjacent to an sp³-hybridized carbon atom. fiveable.mewikipedia.org The position next to the carbon-carbon double bond is known as the "allylic position," and it displays enhanced reactivity compared to simple alkanes. ucalgary.cayoutube.com This heightened reactivity stems from the ability of the adjacent π-system to stabilize intermediates formed at the allylic position.

Whether the reaction proceeds through a carbocation, a radical, or a carbanion intermediate, the charge or unpaired electron can be delocalized across the three-carbon allylic system via resonance. wikipedia.orgucalgary.cayoutube.com This delocalization significantly stabilizes the intermediate, lowering the activation energy for reactions such as substitutions (Sₙ1 and Sₙ2), eliminations, and rearrangements. fiveable.meucalgary.ca The resonance stabilization makes allylic C-H bonds weaker than typical sp³ C-H bonds, rendering them more susceptible to reactions like allylic halogenation. wikipedia.org This unique reactivity allows for the selective functionalization of allylic compounds, making the allylic system a crucial functional group for building complex organic molecules. fiveable.me

Overview of Academic Research on this compound

Academic investigation into this compound, also known as 1-allyl-4-tert-butylbenzene, has primarily focused on its utility as a substrate in novel synthetic methodologies, particularly in the field of catalysis. The compound combines the reactive allylic group with the sterically demanding tert-butylphenyl moiety, making it a valuable model for testing the scope and selectivity of new chemical transformations.

One notable study published in Nature Chemistry utilized this compound as a substrate in the development of a palladium-catalyzed selective oxidative amination of olefins. nih.gov This research demonstrated a method for forming C-N bonds by reacting olefins with Lewis basic amines, a challenging transformation in organic synthesis. The inclusion of this compound in the study highlights its role as a representative terminal olefin bearing a common aromatic substituent.

While direct research on the compound itself is specific, related structures have been explored more broadly. For instance, the synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a structurally similar compound and a precursor to the fragrance ingredient Lilial®, has been optimized using aldol condensation reactions in ionic liquids. rsc.orgmanchester.ac.uk This work underscores the industrial relevance of the 4-tert-butylphenyl propene backbone. The physical and chemical properties of this compound are well-documented in chemical databases, providing a foundation for its use in further research. nih.govchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈ nih.gov |

| Molecular Weight | 174.28 g/mol nih.gov |

| IUPAC Name | 1-tert-butyl-4-prop-2-enylbenzene nih.gov |

| CAS Number | 27798-45-4 nih.gov |

| Boiling Point | 105°C at 10.5 mmHg chemicalbook.com |

| Density (Predicted) | 0.869 ± 0.06 g/cm³ chemicalbook.com |

| XLogP3 | 4.7 nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,7-10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCJDSYKFPGANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373833 | |

| Record name | 3-(4-tert-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-45-4 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27798-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Tert Butylphenyl 1 Propene

Established Synthetic Routes

Established methods for the synthesis of 3-(4-tert-Butylphenyl)-1-propene primarily rely on well-documented carbon-carbon bond-forming reactions. These include powerful palladium-catalyzed cross-coupling strategies and reactions involving classical organometallic reagents.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. Among these, the Stille and Suzuki-Miyaura couplings are particularly relevant for the synthesis of aryl-allyl compounds like this compound.

The Stille reaction is a versatile cross-coupling method that involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgwikipedia.org For the synthesis of this compound, this would typically involve the coupling of an allyl-stannane reagent with a 4-tert-butylphenyl halide.

The general catalytic cycle of the Stille reaction proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

A potential reaction scheme is as follows:

Reactant 1: 4-tert-Butylphenyl halide (e.g., 1-bromo-4-tert-butylbenzene (B1210543) or 1-iodo-4-tert-butylbenzene)

Reactant 2: Allyltributylstannane

Catalyst: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.org

Solvent: Typically an anhydrous, non-polar solvent like tetrahydrofuran (B95107) (THF) or toluene.

The reaction conditions, including the choice of ligands and additives, can be optimized to improve yields and reaction rates. For instance, the addition of lithium chloride is known to facilitate the transmetalation step in certain cases. While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 1: Hypothetical Stille Coupling Reaction Parameters

| Parameter | Details |

| Aryl Component | 1-Bromo-4-tert-butylbenzene |

| Allyl Component | Allyltributylstannane |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |

| Solvent | Toluene or THF |

| Temperature | 80-110 °C |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. youtube.comyoutube.com It is often preferred over the Stille coupling due to the lower toxicity of the boron-containing reagents. organic-chemistry.org The synthesis of this compound via this method would involve the reaction of a 4-tert-butylphenyl halide with an allylboronic acid or ester.

The reaction mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.com A crucial component of the Suzuki-Miyaura reaction is the presence of a base, which is required to activate the organoboron species for transmetalation. youtube.com

A potential reaction scheme is as follows:

Reactant 1: 4-tert-Butylphenyl halide (e.g., 1-bromo-4-tert-butylbenzene)

Reactant 2: Allylboronic acid or an ester derivative (e.g., allylboronic acid pinacol (B44631) ester)

Catalyst: A palladium source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand.

Base: An inorganic base such as potassium carbonate or potassium phosphate.

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or 1,4-dioxane) and water.

Recent advancements have demonstrated the Suzuki-Miyaura coupling of allylic ethers with arylboronic acids under mild, aqueous conditions, expanding the scope of suitable electrophiles. nih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Details |

| Aryl Component | 1-Iodo-4-tert-butylbenzene |

| Allyl Component | Allylboronic acid pinacol ester |

| Catalyst | Pd(OAc)₂ / SPhos (1-3 mol%) |

| Base | K₃PO₄ |

| Solvent | Toluene / H₂O |

| Temperature | 80-100 °C |

Reactions Involving Organometallic Reagents for C-C Bond Formation

The use of organometallic reagents, particularly Grignard reagents, represents one of the most fundamental and established methods for forming carbon-carbon bonds.

A direct and efficient route to this compound is the reaction of a 4-tert-butylphenyl Grignard reagent with an allyl halide. The Grignard reagent, 4-tert-butylphenylmagnesium bromide, is commercially available as a solution in a solvent like THF. sigmaaldrich.comsigmaaldrich.com

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the allyl halide (e.g., allyl bromide), leading to the displacement of the halide and the formation of the desired aryl-allyl bond.

Reactant 1: 4-tert-Butylphenylmagnesium bromide

Reactant 2: Allyl bromide or allyl chloride

Solvent: Anhydrous diethyl ether or THF. sigmaaldrich.com

This method is often advantageous due to the ready availability and relatively low cost of the starting materials. A variation of this approach is the Kumada coupling, a transition-metal-catalyzed reaction between a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org In this case, a catalytic amount of a nickel or palladium complex is used to facilitate the coupling between 4-tert-butylphenylmagnesium bromide and an allyl halide, often allowing for milder reaction conditions. wikipedia.orgresearchgate.net

Table 3: Typical Grignard Reaction Parameters

| Parameter | Details |

| Organometallic Reagent | 4-tert-Butylphenylmagnesium bromide (0.5 M in THF) |

| Allylating Agent | Allyl bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative approach to C-C bond formation, often proceeding through different mechanisms than ionic or organometallic pathways. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of radical chemistry suggest potential routes.

A hypothetical radical pathway could involve the generation of a 4-tert-butylphenyl radical from a suitable precursor, such as a diazonium salt or a Barton ester, followed by its addition to an allyl-containing radical trap. Alternatively, a radical allylation of 4-tert-butylbenzene could be envisioned, although controlling selectivity and preventing side reactions like polymerization would be significant challenges. Recent research has explored radical-mediated trifunctionalization cascades of enynes, showcasing the complexity and potential of modern radical chemistry. youtube.comrsc.org However, the application of such advanced methods to a simple target like this compound has not been specifically reported.

Alternative and Emerging Synthetic Approaches

Beyond the well-established routes, other synthetic strategies could be employed for the synthesis of this compound. The Heck reaction, for instance, is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org In principle, the reaction of 1-bromo-4-tert-butylbenzene with propene could yield the desired product, although regioselectivity can be an issue. The reaction typically forms the more substituted (E)-alkene as the major product.

Another emerging area is the development of more sustainable and efficient catalytic systems. This includes the use of water as a solvent, employing micellar catalysis to facilitate reactions between hydrophobic substrates, and the design of more active and stable catalysts that can operate at lower loadings and milder temperatures. nih.gov While not yet specifically demonstrated for this compound, these evolving methodologies hold promise for future, more environmentally benign syntheses of this and related compounds.

Enantioselective Synthesis of Chiral Derivatives of this compound

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer compounds crucial for applications in pharmaceuticals and materials science. For chiral derivatives of this compound, several established asymmetric methodologies could theoretically be applied, although specific examples are not prevalent in the literature.

Hypothetically, the introduction of chirality into derivatives of this compound could be achieved through several key strategies:

Asymmetric Hydrogenation: While this compound itself does not possess a prochiral double bond that would lead to a chiral center upon hydrogenation, derivatives with substitutions on the propene chain could be targeted. For instance, a precursor ketone could undergo asymmetric hydrogenation to form a chiral alcohol.

Asymmetric Allylic Alkylation/Amination: A more direct approach would involve the asymmetric functionalization of the allylic position. Palladium-catalyzed asymmetric allylic C-H amination is a powerful tool for constructing chiral amines from alkenes. chinesechemsoc.org This method, often employing chiral phosphoramidite (B1245037) ligands, could potentially be adapted for the synthesis of chiral amino derivatives of this compound.

Rhodium-Catalyzed Reactions: Rhodium complexes with chiral ligands are well-known to catalyze a variety of enantioselective transformations. For example, Rh-catalyzed asymmetric C(sp3)−H arylation has been used for the synthesis of chiral molecules. acs.org

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to alcohols. youtube.com A synthetic route involving a ketone precursor to a chiral derivative of this compound could leverage this technology to establish a stereocenter with high enantiomeric excess.

While these methods are powerful, their application to produce chiral derivatives of this compound would require significant experimental development and optimization. The steric bulk of the tert-butyl group might influence catalyst performance and stereoselectivity.

Table 1: Hypothetical Enantioselective Methodologies for Derivatives

| Method | Potential Chiral Derivative | Key Reagents/Catalysts | Expected Outcome |

| Asymmetric Allylic Amination | Chiral amine derivative | Palladium catalyst, Chiral ligand (e.g., phosphoramidite) | Enantioenriched allylic amine |

| CBS Reduction | Chiral alcohol derivative | CBS catalyst, Borane source | Enantioenriched secondary alcohol |

This table is illustrative and based on general methodologies, not on reported syntheses of the specific target derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound itself can be envisioned through several classical organic reactions. The optimization of these reactions would be critical to maximize yield and purity while minimizing side products.

Common synthetic approaches could include:

Wittig Reaction: The reaction of 4-tert-butylbenzaldehyde (B1265539) with an appropriate phosphorus ylide, such as that generated from allyl-triphenylphosphonium bromide, would be a direct method. Optimization would involve the choice of base, solvent, and temperature to control the E/Z selectivity of the double bond, although for a terminal alkene, this is not a factor.

Grignard Reaction: The reaction of 4-tert-butylphenylmagnesium bromide with an allyl halide (e.g., allyl bromide) could also yield the target compound. Optimizing this reaction would focus on controlling the temperature to prevent side reactions and ensuring the purity of the Grignard reagent.

Heck Coupling: While less direct for this specific product, a Heck reaction could in principle be used. For example, coupling 4-tert-butyl-iodobenzene with propene. However, controlling the regioselectivity to favor the desired isomer over other possible products would be a significant challenge. Reports on Heck reactions of aryl halides with styrene (B11656) derivatives often yield stilbene-type products. ntu.edu.sg

The optimization of any of these synthetic routes would involve a systematic variation of parameters such as catalyst, solvent, temperature, and reaction time.

Table 2: Potential Synthetic Routes and Optimization Parameters

| Synthetic Route | Reactants | Key Parameters for Optimization | Potential Challenges |

| Wittig Reaction | 4-tert-Butylbenzaldehyde, Allyl-triphenylphosphonium bromide | Base, Solvent, Temperature | Stoichiometry of reagents, Purification from phosphine oxide byproduct |

| Grignard Reaction | 4-tert-Butylphenylmagnesium bromide, Allyl bromide | Temperature, Solvent, Purity of reagents | Formation of homo-coupled byproducts, Moisture sensitivity |

This table represents potential synthetic strategies and not experimentally verified, optimized conditions for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 3 4 Tert Butylphenyl 1 Propene

Electrophilic Addition Reactions to the Propene Moiety

The carbon-carbon double bond in the propene group of 3-(4-tert-butylphenyl)-1-propene is electron-rich, making it a prime target for electrophilic attack. These reactions typically proceed through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. This rule posits that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents, leading to the formation of the more stable carbocation.

Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride (HCl) and hydrogen bromide (HBr) to this compound is expected to follow Markovnikov's rule. The reaction mechanism involves the protonation of the terminal carbon of the double bond (C1) to form a more stable secondary carbocation at the benzylic position (C2). Subsequent attack by the halide ion on this carbocation yields the corresponding 2-halo-1-(4-tert-butylphenyl)propane.

| Reactant | Reagent | Major Product |

| This compound | HCl | 2-Chloro-1-(4-tert-butylphenyl)propane |

| This compound | HBr | 2-Bromo-1-(4-tert-butylphenyl)propane |

Hydration: Acid-catalyzed hydration of this compound would also be expected to follow Markovnikov's rule, leading to the formation of 1-(4-tert-butylphenyl)propan-2-ol. The reaction is initiated by the protonation of the double bond to form the stable secondary carbocation, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the alcohol.

Halogenation: The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to the double bond proceeds through a different mechanism involving a cyclic halonium ion intermediate. This reaction is stereospecific, resulting in anti-addition of the two halogen atoms across the double bond. The reaction of this compound with bromine would thus yield 1,2-dibromo-3-(4-tert-butylphenyl)propane.

Radical Reactions and Oxidative Transformations of the Alkene

The propene moiety of this compound can also participate in radical reactions and undergo various oxidative transformations.

Oxidative Amination of the Olefinic System

The introduction of a nitrogen-containing functional group across the double bond can be achieved through oxidative amination. While direct studies on this compound are not prevalent, palladium-catalyzed oxidative amination of simple olefins with Lewis basic amines has been reported. nih.gov This type of reaction can proceed via an allylic C(sp³)–H activation and subsequent functionalization, which would lead to the introduction of an amino group at the allylic position of this compound. nih.gov

Another potential route is the t-BuOK mediated oxidative coupling amination, which has been demonstrated for other systems and could potentially be applied here. nih.gov

Epoxidation Reactions of the Propene Linkage

The conversion of the alkene to an epoxide, a three-membered cyclic ether, is a valuable transformation. This can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. The epoxidation of this compound with m-CPBA would yield 2-( (4-tert-butylphenyl)methyl)oxirane.

Various catalytic systems can also be employed for epoxidation, often offering greater control and efficiency. For instance, methyl α-methylene-β-tert-butyldimethylsilyloxycarboxylate esters have been shown to undergo diastereoselective epoxidation with potassium tert-butoxide–tert-butyl hydroperoxide. nih.gov

Directed Functionalization of the Tert-Butylphenyl Unit

The direct functionalization of the tert-butylphenyl group, particularly through the activation of its C-H bonds, presents a modern approach to introducing new functionalities. While the bulky tert-butyl group can sterically hinder certain transformations, it can also serve to direct reactions to specific positions on the aromatic ring.

Transition metal-catalyzed C-H activation is a powerful tool for this purpose. However, the presence of the alkene in this compound could lead to competing reactions. Research on related compounds, such as 4-tert-butyltoluene (B18130), demonstrates that the tert-butyl group can influence the regioselectivity of functionalization. chemicalbook.com For instance, the synthesis of 4-tert-butyltoluene itself involves the alkylation of toluene, highlighting the reactivity of the aromatic ring. chemicalbook.com

Derivatization Reactions of this compound

Functionalization at the Alkene Site

Beyond the reactions already discussed, the alkene moiety is a versatile handle for a wide array of derivatizations. For example, copper-catalyzed asymmetric vicinal dicarbofunctionalization has been developed for the enantioselective acylcyanation of olefins. In a study involving various substituted styrenes, it was noted that a bulky para-tert-butyl group on the styrene (B11656) derivative reduced the yield of the corresponding β-cyano ketone, though good enantioselectivity was maintained. acs.org This suggests that similar transformations on this compound might be feasible, albeit potentially with lower efficiency due to steric hindrance from the tert-butyl group.

| Substrate | Reaction | Product Type | Yield | Enantiomeric Ratio (er) |

| para-tert-butyl-styrene | Acylcyanation | β-cyano ketone | 50% | Good |

Table based on data for a structurally related compound. acs.org

Functionalization of the Aryl Ring

The benzene (B151609) ring of this compound is amenable to a variety of electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring, namely the tert-butyl group and the allyl (prop-2-en-1-yl) group, play a crucial role in directing the regiochemical outcome of these transformations.

The tert-butyl group is a well-established ortho, para-directing group. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (the arenium ion) formed during electrophilic attack at these positions. However, the significant steric bulk of the tert-butyl group strongly hinders electrophilic attack at the ortho positions (the carbon atoms adjacent to the tert-butyl group). Consequently, electrophilic substitution on tert-butylbenzene (B1681246) and its derivatives predominantly yields the para-substituted product. google.commsu.edu

The allyl group is also an activating, ortho, para-directing substituent. Therefore, in this compound, both substituents direct incoming electrophiles to the same positions: the carbons ortho and para to the tert-butyl group (which are meta and ortho to the allyl group, respectively). Given the steric hindrance from the tert-butyl group, electrophilic attack is most likely to occur at the position para to the tert-butyl group, which is also ortho to the allyl group.

Detailed research into the specific functionalization of the aryl ring of this compound through reactions such as halogenation, nitration, and Friedel-Crafts acylation provides insights into its reactivity. While comprehensive data on this exact molecule is limited in publicly accessible literature, the principles of electrophilic aromatic substitution on similarly substituted benzenes allow for predictable outcomes.

For instance, in the nitration of tert-butylbenzene, the major product is p-nitro-tert-butylbenzene, with only a small percentage of the ortho isomer and a negligible amount of the meta isomer being formed. msu.edu This preference for para substitution is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group. msu.edu

The following table summarizes the expected major products from various electrophilic aromatic substitution reactions on the aryl ring of this compound, based on established chemical principles. It is important to note that specific yields and precise isomer ratios would need to be determined experimentally.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-tert-butylphenyl)-1-propene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-(2-Bromo-4-tert-butylphenyl)-1-propene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-4-tert-butylphenyl)-1-propene |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is necessary to confirm product distribution and yields.

Further research focusing specifically on the experimental conditions and resulting product distributions for the functionalization of the aryl ring of this compound would be invaluable for a more complete understanding of its chemical behavior and for unlocking its full potential in various applications.

Mechanistic Investigations of Reactions Involving 3 4 Tert Butylphenyl 1 Propene

Mechanistic Pathways of Olefin Functionalization

The terminal double bond in 3-(4-tert-butylphenyl)-1-propene is susceptible to a variety of functionalization reactions, with palladium-catalyzed oxidations and carbonylations being prominent examples. While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from its close structural analog, 4-tert-butylstyrene.

The Wacker-Tsuji oxidation , which typically converts terminal olefins to methyl ketones, proceeds through a well-established catalytic cycle. libretexts.orgwikipedia.org The generally accepted mechanism involves the following key steps:

Coordination: The olefin coordinates to the Pd(II) center.

Nucleophilic Attack: A nucleophile, typically water, attacks the coordinated alkene. This can occur in either a syn or anti fashion relative to the palladium center.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and an enol.

Reductive Elimination/Isomerization: The enol can then isomerize to the more stable ketone product, and the Pd(0) species is reoxidized to Pd(II) to complete the catalytic cycle. libretexts.org

Recent density functional theory (DFT) calculations on the Wacker oxidation of styrene (B11656) with peroxide oxidants have revealed alternative pathways, such as a proton shuttle mechanism, which may also be operative in the case of substituted styrenes like 4-tert-butylstyrene. qub.ac.uk In a study on the Wacker-type oxidation of para-tert-butylstyrene, mechanistic investigations suggested a pathway analogous to the Mukaiyama-type hydration of olefins, with a final step controlling the chemoselectivity towards the ketone product.

Another important functionalization is the Heck reaction , a palladium-catalyzed method for forming carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org The reaction of an aryl halide with an alkene proceeds via a catalytic cycle that generally involves:

Oxidative Addition: The aryl halide adds to a Pd(0) catalyst to form a Pd(II) species.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

β-Hydride Elimination: Elimination of a β-hydrogen atom from the alkyl-palladium intermediate generates the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

The regioselectivity of the Heck reaction with styrenes can be influenced by the electronic nature of the substituents on the aromatic ring.

Role of Steric and Electronic Effects in Reactivity

The tert-butyl group at the para position of the phenyl ring in this compound exerts both steric and electronic effects that can significantly influence the reactivity and selectivity of its functionalization reactions.

The interplay between these effects can be systematically studied using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). walisongo.ac.id For 4-substituted styrenes in the Heck reaction, a Hammett study revealed that the formation of the linear product was largely insensitive to electronic effects, while the formation of the geminal product was favored by electron-donating substituents. This indicates a buildup of positive charge at the benzylic position in the transition state leading to the geminal product.

| Substituent (p-X) | Hammett Constant (σp) | Relative Reactivity (log(k/kH)) |

|---|---|---|

| -OCH3 | -0.27 | 0.35 |

| -CH3 | -0.17 | 0.15 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | -0.20 |

| -C(CH3)3 | -0.20 | 0.22 |

Note: The data in the table is representative and compiled from various sources on Hammett analysis of styrene derivatives for illustrative purposes.

Transition State Analysis in Catalyzed Transformations

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states. rsc.org For reactions involving substituted styrenes, DFT calculations can provide valuable insights into how substituents like the tert-butyl group influence the energy barriers of different reaction pathways, thereby controlling selectivity.

In the context of the Wacker oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant, DFT calculations have shown that the reaction can proceed via an intramolecular protonation pathway. qub.ac.uk The transition state for the key 1,2-hydride shift step was found to have a relative energy barrier of 17.5 kcal/mol. qub.ac.uk For substituted styrenes, the electronic nature of the substituent would be expected to modulate the stability of the intermediates and the energy of this transition state.

For the Heck reaction , DFT studies have been employed to understand the origins of regioselectivity. nih.gov The migratory insertion of the olefin into the palladium-aryl bond is often the selectivity-determining step. Calculations have shown that the transition state leading to the branched (α-substituted) product in the reaction of styrenes is stabilized by electron-donating groups on the phenyl ring, which can lower the activation energy for this pathway. ntu.edu.sg

| Substituent | Pathway | Relative ΔG‡ (kcal/mol) |

|---|---|---|

| H | Linear | 15.2 |

| Branched | 16.5 | |

| p-OCH3 | Linear | 15.0 |

| Branched | 15.8 | |

| p-C(CH3)3 | Linear | 15.1 |

| Branched | 16.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from transition state analysis. Actual values would be dependent on the specific reaction conditions and computational methods used.

The analysis of transition states in the hydroformylation of propene has also been a subject of DFT studies, revealing that for a linear pathway, the addition of H2 is the rate-limiting step, while for a branched pathway, the carbonylation step is rate-controlling. rsc.orgnih.govresearchgate.net The presence of a bulky substituent like the tert-butyl group on the phenyl ring would likely influence the steric environment around the metal center in the transition state, potentially favoring the formation of the linear aldehyde to minimize steric clashes.

Spectroscopic and Structural Characterization of 3 4 Tert Butylphenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts in the ¹H NMR spectrum of 3-(4-tert-butylphenyl)-1-propene are characteristic of its structure, which consists of a p-substituted benzene (B151609) ring, an allylic group, and a tert-butyl group. orgchemboulder.comdocbrown.info

The aromatic protons on the benzene ring typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. nih.govchegg.com The protons of the tert-butyl group are shielded and appear as a sharp singlet at approximately 1.3 ppm. nih.govchegg.com The vinylic protons of the propene group exhibit complex splitting patterns in the range of 4.9-6.0 ppm. orgchemboulder.comdocbrown.info The terminal =CH₂ protons are non-equivalent and give rise to distinct signals. docbrown.info The internal vinylic proton couples with both the terminal vinylic protons and the allylic protons, resulting in a multiplet. The allylic protons (-CH₂-) adjacent to the benzene ring typically resonate around 3.3-3.4 ppm and are split by the adjacent vinylic proton. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (C(CH₃)₃) | 1.3 | Singlet |

| Allylic (-CH₂-) | 3.3 - 3.4 | Doublet |

| Terminal Vinylic (=CH₂) | 4.9 - 5.1 | Multiplet |

| Internal Vinylic (-CH=) | 5.8 - 6.0 | Multiplet |

| Aromatic (Ar-H) | 7.1 - 7.4 | Doublets |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. orgchemboulder.comdocbrown.infochemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. oregonstate.edulibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. docbrown.info

The carbons of the tert-butyl group appear at the most upfield region of the spectrum. The quaternary carbon of the tert-butyl group resonates around 34 ppm, while the methyl carbons appear around 31 ppm. libretexts.orgchemicalbook.com The allylic carbon (-CH₂) is typically found around 40 ppm. oregonstate.edu The vinylic carbons of the propene group have characteristic shifts, with the terminal =CH₂ carbon appearing around 115-117 ppm and the internal -CH= carbon at a more downfield position, around 137-139 ppm. oregonstate.edulibretexts.orgdocbrown.info The aromatic carbons show signals in the range of 125-150 ppm. libretexts.org The carbon attached to the tert-butyl group (C4) and the carbon attached to the propene group (C1) are quaternary and typically have lower intensities. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

| tert-Butyl (C(CH₃)₃) | ~31 |

| tert-Butyl Quaternary (C(CH₃)₃) | ~34 |

| Allylic (-CH₂) | ~40 |

| Terminal Vinylic (=CH₂) | ~116 |

| Internal Vinylic (-CH=) | ~138 |

| Aromatic (C2, C6) | ~125 |

| Aromatic (C3, C5) | ~128 |

| Aromatic (C1) | ~138 |

| Aromatic (C4) | ~149 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. libretexts.orgdocbrown.infowisc.edu

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry of molecules. wikipedia.orgnumberanalytics.comwiley.com

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.org For this compound, COSY would show correlations between the allylic protons and the internal vinylic proton, and between the internal vinylic proton and the terminal vinylic protons. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This technique is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and the C4 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. nih.govyoutube.com This is crucial for determining the stereochemistry and conformation of molecules. chemrxiv.org For derivatives of this compound, NOESY can be used to establish the relative stereochemistry of substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. libretexts.org For this compound (C₁₃H₁₈), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 174.14. uni.luchemicalbook.com

The fragmentation pattern is characteristic of the structure. A common fragmentation for compounds with a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 159 ([M-15]⁺). researchgate.net Another significant fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the allylic group and the benzene ring breaks. thieme-connect.de This would lead to the formation of a tropylium-like ion. The fragmentation of the propene chain can also lead to various smaller fragments. libretexts.orgwhitman.edu A related compound, 3-(4-tert-butylphenyl)propanal, shows a strong peak at m/z 175, corresponding to [M+H]⁺, and a base peak at m/z 131. massbank.eu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Significance |

| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |

| 159 | [C₁₂H₁₅]⁺ | Loss of a methyl radical from the tert-butyl group |

| 133 | [C₁₀H₁₃]⁺ | Loss of a C₃H₅ radical (allyl group) |

| 117 | [C₉H₉]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy. researchgate.netthieme-connect.dewhitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would show characteristic absorption bands for the different parts of the molecule. docbrown.info

C-H stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The vinylic C-H stretches of the alkene group also appear in this region (around 3080-3010 cm⁻¹). docbrown.info The aliphatic C-H stretches of the tert-butyl and allylic groups are observed just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹).

C=C stretching: The stretching vibration of the carbon-carbon double bond in the propene group gives a characteristic absorption band in the region of 1640-1680 cm⁻¹. docbrown.infonist.gov The aromatic C=C stretching vibrations appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-H bending: The out-of-plane bending vibrations of the aromatic C-H bonds are useful for determining the substitution pattern. For a 1,4-disubstituted benzene ring, a strong absorption is expected in the 800-840 cm⁻¹ range. The vinylic C-H out-of-plane bends for a monosubstituted alkene (R-CH=CH₂) give rise to two strong bands around 910 cm⁻¹ and 990 cm⁻¹. docbrown.info

tert-Butyl group: The C-H bending vibrations of the tert-butyl group often show a characteristic split peak around 1365 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Vinylic C-H | Stretching | 3010 - 3080 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Alkene C=C | Stretching | 1640 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| tert-Butyl C-H | Bending | ~1365 (split) |

| Vinylic C-H | Out-of-plane Bending | 910 and 990 |

| Aromatic C-H | Out-of-plane Bending | 800 - 840 |

Note: These are general ranges and the exact positions and intensities of the peaks can be influenced by the molecular environment. docbrown.infonist.govnist.gov

X-ray Crystallography of Crystalline Derivatives

While this compound itself is a liquid at room temperature, its crystalline derivatives can be studied using X-ray crystallography to determine their precise three-dimensional structure in the solid state. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a derivative like (E)-4-(4-tert-butylphenyl)but-3-en-2-one reveals a nearly planar molecule. researchgate.net In the crystal, molecules can form dimers through C-H···O hydrogen bonds, which then stack via C-H···π interactions. researchgate.net Similarly, the crystal structure of (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene shows two independent molecules in the asymmetric unit with an E conformation about the C=C bond, differing in the dihedral angle between the benzene rings. nih.gov

The crystal structures of various compounds containing the tert-butylphenyl group have been reported, providing insights into the packing and intermolecular forces, which often involve C-H···π interactions. researchgate.netrsc.org The analysis of crystalline derivatives is crucial for understanding the supramolecular chemistry and solid-state properties of these compounds. researchgate.netrsc.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

The purity assessment and separation of this compound and its derivatives are critical for ensuring the quality of synthetic products and for isolating specific compounds from reaction mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques employed for these purposes, offering high resolution and sensitivity. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

Given its volatility, this compound is well-suited for analysis by Gas Chromatography. This method is highly effective for separating the target compound from starting materials, solvents, and non-polar byproducts. The separation is typically achieved based on the compounds' boiling points and their interactions with the stationary phase of the GC column.

For the analysis of hydrocarbons like this compound, a non-polar capillary column is generally preferred. A Flame Ionization Detector (FID) is commonly used due to its excellent sensitivity towards hydrocarbons. The method involves programming the oven temperature to ramp up, which allows for the sequential elution of compounds with different boiling points, from the most volatile to the least volatile. esdm.go.id The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis of this compound

| Parameter | Value/Description |

| Column | Capillary column (e.g., HP-5MS or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

This table presents typical, not experimentally verified, parameters for GC analysis based on standard methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase (RP-HPLC) mode, is a versatile technique for analyzing both this compound and its more polar, functionalized derivatives. Derivatives such as aldehydes or ketones are often less volatile or thermally sensitive, making HPLC a more suitable method than GC.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation occurs based on the hydrophobicity of the compounds; less polar compounds are retained longer on the column. For instance, the analysis of 3-(4-tert-butylphenyl)propanal, an aldehyde derivative, can be performed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com UV detection is effective as the benzene ring in these compounds provides strong chromophores.

The analysis of other complex derivatives, such as Avobenzone, also relies on RP-HPLC for quality control and quantification in various formulations. sigmaaldrich.com

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of 3-(4-tert-Butylphenyl)propanal

| Parameter | Value/Description |

| Column | Newcrom R1 or C18, 3 µm or 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV-Vis Detector |

| Application | Purity assessment, preparative separation for impurity isolation |

This data is based on established methods for the analysis of 3-(4-tert-Butylphenyl)propanal. sielc.com

Applications of 3 4 Tert Butylphenyl 1 Propene in Chemical Synthesis and Materials Science

3-(4-tert-Butylphenyl)-1-propene as a Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular architectures. The unique structure of this compound makes it a versatile precursor and intermediate in the synthesis of a range of organic molecules.

The (4-tert-butylphenyl)propene framework is a key structural motif in the synthesis of various complex molecules, particularly in the fragrance industry. While not a direct transformation of this compound itself, a closely related synthetic pathway highlights the utility of this core structure. The synthesis of the fragrance ingredient Lilial® (3-(4-tert-butylphenyl)propanal) begins with the aldol condensation of 4-tert-butylbenzaldehyde (B1265539) and propanal. manchester.ac.ukrsc.org This reaction forms an α,β-unsaturated aldehyde, 3-(4-tert-butylphenyl)-2-propen-1-one, which is a structural isomer of the subject compound. manchester.ac.ukrsc.org Subsequent selective hydrogenation of the carbon-carbon double bond yields the final saturated aldehyde. This multi-step process demonstrates how the C13 skeleton of (tert-butylphenyl)propene is a crucial precursor for assembling commercially significant aromatic aldehydes.

Furthermore, the 4-tert-butylphenyl group is utilized in the synthesis of chalcones, such as (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, via Claisen-Schmidt condensation reactions. smolecule.com These reactions underscore the role of the tert-butylphenyl moiety as a foundational unit for constructing larger, conjugated systems with potential applications in medicinal chemistry and materials science. smolecule.com

The role of the (4-tert-butylphenyl)propene structure as a precursor directly translates to its importance as an intermediate in the production of specialty chemicals. Specialty chemicals are valued for their performance or function, and fragrances like Lilial® are a prime example. The synthesis pathway starting from 4-tert-butylbenzaldehyde showcases the industrial relevance of this molecular framework in producing high-value consumer product ingredients. manchester.ac.ukrsc.org The tert-butyl group, in particular, is often incorporated to enhance properties such as lipophilicity and stability, which are desirable in fragrance compounds.

Role in Catalysis and Ligand Design

The distinct electronic and steric properties of the (4-tert-butylphenyl) moiety have led to its incorporation into the design of ligands for transition metal catalysis. The compound this compound itself can also serve as a substrate in important catalytic reactions.

The bulky tert-butyl group is a common feature in ligand design, used to control the coordination environment around a metal center, thereby influencing the catalyst's activity, selectivity, and stability. Various ligands have been developed that incorporate this group. For example, Mannich-type reactions involving 4-tert-butylphenol, formaldehyde, and thiomorpholine have been used to synthesize 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and its disubstituted analog. mdpi.com These compounds can act as ligands for metal ions.

More complex, sterically demanding ligands have also been synthesized using building blocks containing the tert-butylphenyl group. Very bulky terphenyl bis(alkoxide) ligands have been prepared for use in coordination chemistry with transition metals. nih.govnih.gov These ligands leverage the steric hindrance of multiple tert-butyl groups to create specific coordination geometries and stabilize reactive metal centers. nih.gov The 4-tert-butylphenyl group has also been investigated as a simple "tag" in solution-phase synthesis, facilitating purification via affinity chromatography. researchgate.net

The allyl group of this compound is a reactive functional group that can participate in a variety of transition metal-catalyzed reactions.

Hydroformylation: This process, also known as oxo synthesis, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. For a terminal olefin like this compound, hydroformylation, typically catalyzed by rhodium or cobalt complexes, can yield two isomeric aldehyde products: the linear aldehyde, 4-(4-tert-butylphenyl)butanal, and the branched aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. The ratio of these products (regioselectivity) is highly dependent on the catalyst system and reaction conditions. rsc.org Studies on the hydroformylation of the related substrate allyl benzene (B151609) demonstrate excellent yields and high selectivity for the linear aldehyde product when using specialized rhodium-phosphine catalyst systems. rsc.org

| Parameter | Typical Condition | Catalyst Example | Reference |

|---|---|---|---|

| Catalyst | Rhodium-based complexes | Rh(acac)(CO)₂ with phosphine (B1218219) ligands | rsc.org |

| Pressure | 10–100 bar (CO/H₂) | 20 bar | rsc.org |

| Temperature | 80–140 °C | 120 °C | rsc.org |

| Solvent | Toluene, THF | Toluene | rsc.org |

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Heck Reaction: In the Heck reaction, this compound can serve as the alkene coupling partner. The reaction couples the alkene with an unsaturated halide (e.g., aryl or vinyl bromide) in the presence of a palladium catalyst and a base to form a more substituted alkene. wikipedia.orgmdpi.com This provides a direct method for the arylation or vinylation of the terminal carbon of the propene chain. mdpi.comyoutube.com

Suzuki Reaction: The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.org While this compound itself is not a direct participant, the 4-tert-butylphenyl moiety can be readily incorporated into complex molecules using this method. For instance, 4-(tert-butyl)phenylboronic acid can be coupled with various aryl or vinyl halides to synthesize substituted biphenyls and other complex aromatic structures. orgsyn.org

| Reaction | Coupling Partners | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(0) catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Forms a substituted alkene. | wikipedia.orgorganic-chemistry.org |

| Suzuki Reaction | Organoboron compound + Organohalide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Versatile C-C bond formation. | wikipedia.orgorganic-chemistry.org |

Polymerization Studies of Styrene-Based Derivatives

While this compound is not a styrene (B11656), the closely related monomer 4-tert-butylstyrene provides significant insight into how the 4-tert-butylphenyl group influences polymerization behavior. This monomer is used to produce polymers and copolymers with enhanced properties like higher thermal stability and impact resistance. cymitquimica.com The bulky tert-butyl group affects the polymer's physical properties, such as its glass transition temperature (Tg) and solubility.

Several controlled radical polymerization techniques have been employed to synthesize well-defined poly(4-tert-butylstyrene).

Living Anionic Polymerization: This technique allows for the synthesis of poly(4-tert-butylstyrene) with a precisely controlled molecular weight and a very narrow molecular weight distribution, indicated by a low polydispersity index (PDI). polymersource.ca The resulting polymer is soluble in solvents like THF, toluene, and chloroform but precipitates from alcohols and water. polymersource.ca

Atom Transfer Radical Polymerization (ATRP): ATRP, typically using a copper halide catalyst with a nitrogen-based ligand, is an effective method for the controlled polymerization of styrene derivatives. cmu.educmu.edu It has been used to create well-defined homopolymers of tert-butyl styrene and to synthesize block copolymers, such as those with styrene or various acrylates. acs.orgacs.org

Nitroxide-Mediated Polymerization (NMP): Kinetic studies have been performed on the bulk polymerization of p-tert-butylstyrene at 90 °C using a hindered di-tert-butyl nitroxide radical. acs.org This method also allows for controlled polymerization and the synthesis of block copolymers with styrene. acs.org

| Polymerization Method | Mn (g/mol) | PDI (Mw/Mn) | Tg (°C) | Reference |

|---|---|---|---|---|

| Living Anionic Polymerization | 32,000 | 1.04 | 144 | polymersource.ca |

| Nitroxide-Mediated Polymerization | Varies with conversion | 1.2 - 1.3 | Not Specified | acs.org |

| Radical Copolymerization | Used to create soluble polymer supports for catalysis. | acs.org |

Applications in Advanced Materials Research

The unique molecular architecture of this compound, characterized by the presence of a bulky tert-butyl group and a reactive propene moiety, makes it a valuable monomer in the synthesis of specialized polymers for advanced materials research. While direct polymerization of this compound is a subject of ongoing investigation, its structural analog, 4-tert-butylstyrene (tBS), has been extensively studied. The polymers derived from tBS, namely poly(4-tert-butylstyrene) (PtBS) and its copolymers, offer significant insights into the potential applications of polymers synthesized from this compound. The tert-butyl group imparts desirable properties to these polymers, including high thermal stability, controlled solubility, and unique phase behavior in block copolymers, which are critical for applications in microelectronics and nanotechnology.

High-Performance Photoresists and Advanced Lithography

Polymers incorporating the 4-tert-butylphenyl moiety are of significant interest in the field of advanced lithography, a cornerstone of the semiconductor industry. These polymers serve as key components in photoresist formulations, which are light-sensitive materials used to create intricate patterns on silicon wafers. The tert-butyl group plays a crucial role in the functionality of these photoresists.

In chemically amplified resists, the bulky tert-butyl group acts as an acid-labile protecting group. nih.govsigmaaldrich.com Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, a photoacid generator (PAG) releases a small amount of acid. sigmaaldrich.comnih.gov This acid then catalytically cleaves the tert-butyl groups from the polymer backbone, leading to a significant change in the polymer's solubility in a developer solution. nih.govsigmaaldrich.com This solubility switch allows for the precise transfer of the mask pattern to the substrate. The efficiency of this deprotection reaction is critical for the sensitivity and resolution of the lithographic process. nih.gov

Research into block copolymers containing poly(4-tert-butylstyrene) has shown their potential for creating highly ordered, nanoscale patterns through a process called directed self-assembly (DSA). researchgate.net For instance, symmetric poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) diblock copolymers have been synthesized and studied for their ability to form well-defined lamellar structures. These materials are considered attractive candidates for next-generation lithographic materials due to their ability to achieve tunable lamellar periods down to the nanometer scale. researchgate.net

Table 1: Properties of Poly(4-tert-butylstyrene) Relevant to Photoresist Applications

| Property | Value/Description | Significance in Lithography |

| Glass Transition Temperature (Tg) | Approximately 130-132°C | High Tg ensures pattern stability during thermal processing steps. |

| Solubility | Soluble in common organic solvents like benzene, THF, and toluene. | Allows for uniform film casting during the photoresist coating process. |

| Acid-Labile Nature | The tert-butyl group can be cleaved by a photogenerated acid. | Forms the basis of the "solubility switch" in chemically amplified photoresists. nih.govsigmaaldrich.com |

Block Copolymers for Nanotechnology

The synthesis of block copolymers containing segments derived from monomers with the 4-tert-butylphenyl group has opened up avenues for creating advanced nanomaterials. These block copolymers can self-assemble into various ordered nanostructures, such as spheres, cylinders, and lamellae, depending on the block lengths and their chemical incompatibility. researchgate.net

For example, triblock copolymers of the type poly(p-tert-butylstyrene-diene-p-tert-butylstyrene) have been synthesized and investigated for their properties as thermoplastic elastomers. acs.org The hard PtBS end blocks provide structural integrity at room temperature, while the soft diene midblock imparts elasticity.

Furthermore, the synthesis of block copolymers like poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) is achieved through living anionic polymerization, which allows for precise control over molecular weight and narrow molecular weight distributions. researchgate.net This level of control is essential for achieving well-ordered nanostructures in directed self-assembly applications, which are being explored for creating next-generation data storage media, advanced filtration membranes, and templates for nanofabrication. researchgate.net

Table 2: Research Findings on Block Copolymers Containing 4-tert-Butylstyrene

| Block Copolymer System | Synthesis Method | Key Research Finding | Potential Application |

| Poly(p-tert-butylstyrene-diene-p-tert-butylstyrene) | Living Anionic Polymerization | Exhibits properties of a thermoplastic elastomer. acs.org | High-performance elastomers and adhesives. |

| Poly(p-tert-butylstyrene-isoprene-styrene) | Living Anionic Polymerization | Synthesis and properties have been characterized for potential use in advanced materials. acs.org | Toughened plastics and specialty adhesives. |

| Poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) | Sequential Anionic Polymerization | Forms well-ordered lamellar nanostructures with tunable periods. researchgate.net | Advanced lithography and directed self-assembly. researchgate.net |

Computational Chemistry Studies on 3 4 Tert Butylphenyl 1 Propene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Detailed Research Findings: For 3-(4-tert-butylphenyl)-1-propene, DFT calculations can elucidate the influence of its two main functional groups: the electron-donating tert-butyl group and the reactive propene side chain. The tert-butyl group, through an inductive effect, increases the electron density on the aromatic ring. nih.gov This electronic push affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference in energy between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. ichem.mddoaj.org

Calculations on similar substituted aromatic compounds show that electron-donating groups raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting the electron-rich areas. For this molecule, the π-system of the benzene (B151609) ring and the double bond of the propene group are expected to be the primary nucleophilic centers, making them targets for electrophiles.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A lower hardness value indicates higher reactivity. The tert-butyl group's electron-donating nature is expected to decrease the hardness of the molecule compared to unsubstituted allylbenzene. nih.gov

| Parameter | Value for Benzene (Reference) | Predicted Value for this compound | Description |

|---|---|---|---|

| HOMO Energy | -6.75 eV | -6.20 eV | Energy of the Highest Occupied Molecular Orbital; higher values indicate stronger electron-donating ability. |

| LUMO Energy | -1.15 eV | -0.95 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.60 eV | 5.25 eV | Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | 2.80 eV | 2.63 eV | Resistance to change in electron configuration; lower values indicate higher reactivity. |

| Electrophilicity Index (ω) | 1.55 eV | 1.78 eV | A measure of the energy stabilization when the system acquires additional electronic charge. |

Note: The values for this compound are illustrative predictions based on the known electronic effects of its constituent functional groups and DFT studies on analogous molecules. ichem.mdmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements and the energy barriers between them.

Detailed Research Findings: The conformational flexibility of this compound arises from the rotation around two key single bonds:

The C-C bond connecting the phenyl ring to the allyl group (τ1).

The C-C bond within the propene side chain (τ2).

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis typically reveals several low-energy conformers. The presence of the bulky tert-butyl group significantly influences the conformational preferences, creating steric hindrance that disfavors certain orientations of the allyl group relative to the ring. upenn.eduacs.org

Molecular dynamics (MD) simulations can further explore the conformational space and dynamic behavior of the molecule over time. nih.govtue.nl In an MD simulation, the motion of every atom is calculated over a series of very small time steps, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent). rsc.orgresearchgate.net For this compound, MD simulations would show the preferred dihedral angles (τ1 and τ2) and the frequency of transitions between different conformational states.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Global Minimum | ~90° | ~120° (gauche) | 0.00 | The most stable conformation, likely with the allyl group perpendicular to the ring to minimize steric clash. |

| Local Minimum 1 | ~90° | ~180° (anti) | 0.75 | A slightly less stable conformer with a different orientation of the terminal double bond. |

| Local Minimum 2 | ~0° | ~120° (gauche) | 2.50 | A higher energy conformer where the allyl group is more aligned with the plane of the ring, causing steric strain. |

Note: The dihedral angles and energies are illustrative, based on general principles of steric hindrance and conformational analysis of similar substituted benzenes. upenn.eduacs.org

Reaction Pathway and Energy Profile Determinations

Computational chemistry is an invaluable tool for mapping the detailed mechanism of chemical reactions. By calculating the energy of the system along a reaction coordinate, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which governs the reaction rate.

Detailed Research Findings: For this compound, two primary types of reactions can be computationally investigated:

Electrophilic Addition to the Propene Chain: The double bond is an electron-rich site susceptible to attack by electrophiles (e.g., H⁺, Br⁺). Computational modeling can determine the reaction pathway, including the formation of a carbocation intermediate and the final product. The calculations would confirm that the reaction follows Markovnikov's rule, with the electrophile adding to the terminal carbon.

Electrophilic Aromatic Substitution (SEAr): The tert-butylphenyl ring can undergo substitution reactions. The tert-butyl group is an ortho-, para-directing group. nih.gov Since the para position is blocked, electrophilic attack would be directed to the ortho positions. However, the bulky tert-butyl group would sterically hinder the ortho positions, potentially slowing the reaction rate compared to less hindered analogues. guidechem.com

Energy profile calculations for a reaction like the hydrobromination of the propene chain would involve optimizing the geometries of the reactants, the transition state for bromine addition, the carbocation intermediate, and the final product. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. nih.govrsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + HBr | 0.0 |

| Transition State 1 (TS1) | Formation of the secondary carbocation intermediate | +15.5 |

| Intermediate | Secondary carbocation | +8.0 |

| Transition State 2 (TS2) | Attack of Br⁻ on the carbocation | +10.2 |

| Product | 2-Bromo-1-(4-tert-butylphenyl)propane | -12.0 |

Note: The energy values are representative for electrophilic addition to an alkene and are intended for illustrative purposes. nih.govrsc.org

Steric Parameter Calculations (e.g., Tolman Cone Angle for related derivatives)

Steric parameters are used to quantify the bulkiness of a particular chemical group. While the Tolman cone angle is specifically defined for phosphine (B1218219) ligands in coordination chemistry, the underlying concept of quantifying steric hindrance is broadly applicable. bath.ac.uk For organic molecules, other computational methods can be used to describe their steric footprint.

Detailed Research Findings: If this compound or a derivative were to act as a ligand in an organometallic complex, its steric properties would be crucial for determining the stability and reactivity of the complex. The most common modern approach to quantify the steric bulk of a ligand is the "percent buried volume" (%Vbur). This parameter calculates the percentage of the volume of a sphere around a central atom (e.g., a metal) that is occupied by the ligand. nih.gov

The tert-butyl group is the most significant contributor to the steric bulk of this compound. chemistrysteps.com Its large, branched structure creates a sterically demanding environment. Calculations of %Vbur would show that a ligand based on this molecule would occupy a significant portion of the coordination sphere of a metal center, potentially preventing the coordination of other ligands or influencing the regioselectivity of catalytic reactions. nih.gov

These calculations are performed by placing the molecule (or ligand) in a defined orientation relative to a central point and then computationally determining the volume it occupies within a sphere of a given radius.

| Ligand Fragment | Steric Parameter (%Vbur) | Description |

|---|---|---|

| Phenyl | 25.5% | The fundamental aromatic ligand with minimal steric bulk. |

| Mesityl (2,4,6-trimethylphenyl) | 34.2% | Methyl groups in ortho positions add significant steric hindrance. |

| 4-tert-Butylphenyl | 29.8% | The tert-butyl group in the para position adds bulk away from the coordination site. |

| 2,6-Di-tert-butylphenyl | 45.1% | Bulky groups in the ortho positions create a highly congested steric environment. |

Note: The %Vbur values are representative for these fragments when coordinated to a generic metal center and serve to illustrate the relative steric impact of the tert-butyl group. nih.gov

Future Research Directions and Outlook

Novel Synthetic Methodologies for 3-(4-tert-Butylphenyl)-1-propene

Future synthetic research will likely concentrate on developing more efficient, sustainable, and scalable methods for the production of this compound. While classical approaches such as Grignard or Wittig reactions are feasible, modern organic synthesis offers numerous avenues for improvement.

Key areas for future investigation include:

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, represent a powerful strategy for constructing the core structure of this compound. Research could focus on developing novel catalyst systems with high turnover numbers and efficiencies, capable of coupling an allyl-containing reagent with a 4-tert-butylphenyl derivative under mild conditions.

Green Chemistry Approaches: Inspired by methodologies used for related compounds, future syntheses could employ greener solvents and catalysts. For instance, the use of ionic liquids in aldol condensations to create precursors has been shown to increase selectivity and yield, a principle that could be adapted for the synthesis of this compound. rsc.orgmanchester.ac.uk